Ni(II)-Phenylpyridine Complexes: Ethylene Dimerization and Trimerization Selectivity
Ni(II) complexes bearing ligands derived from phenylpyridine demonstrate catalytic activity toward ethylene oligomerization with product selectivity tunable via ligand structure [1]. The study reports that Ni(II) complexes with [NˆN] bidentate ligands derived from phenylpyridine scaffolds produce selective dimerization and trimerization of ethylene. While the reference does not provide head-to-head activity data comparing 2-, 3-, and 4-phenylpyridine-derived catalysts under identical conditions, it establishes that the phenylpyridine framework—with the nitrogen position influencing ligand geometry and metal coordination environment—is a viable platform for selective ethylene oligomerization catalysis. The structural flexibility afforded by different substitution patterns allows fine-tuning of catalytic performance, with meta-substituted 3-phenylpyridine offering a distinct spatial arrangement of the nitrogen donor relative to 2- and 4-isomers.
| Evidence Dimension | Catalytic activity of Ni(II)-phenylpyridine-derived complexes |
|---|---|
| Target Compound Data | 3-phenylpyridine-derived Ni(II) [NˆN] complexes active for selective ethylene dimerization and trimerization [1] |
| Comparator Or Baseline | Other pyridine-based Ni(II) complexes bearing [NˆN] and [NˆNˆN] ligands |
| Quantified Difference | Selectivity for dimerization vs. trimerization products tunable by ligand architecture; quantitative yields and selectivities dependent on specific ligand substitution pattern |
| Conditions | Ethylene oligomerization using Ni(II) complexes with bidentate nitrogen chelating ligands derived from phenylpyridine scaffolds [1] |
Why This Matters
The 3-phenyl substitution pattern provides a distinct nitrogen-donor geometry that influences metal coordination and catalytic selectivity relative to other positional isomers, enabling rational ligand design for target oligomer distributions.
- [1] Ni(II) complexes with ligands derived from phenylpyridine, active for selective dimerization and trimerization of ethylene. J. Organomet. Chem. 2012, 718, 74-81. DOI: 10.1016/j.jorganchem.2012.08.008. View Source
